

# 5-Fluoro-2-methylphenol CAS number 452-85-7 properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Fluoro-2-methylphenol

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An In-depth Technical Guide to **5-Fluoro-2-methylphenol** (CAS: 452-85-7)

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Fluoro-2-methylphenol**, a key fluorinated aromatic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into its properties, handling, and synthetic applications, grounded in established scientific principles.

## Introduction: The Strategic Role of Fluorine in Aromatic Systems

**5-Fluoro-2-methylphenol**, also known as 5-fluoro-o-cresol, is a halogenated phenolic derivative first synthesized in the latter half of the 20th century during broader investigations into fluorinated compounds for pharmaceutical and agrochemical use.[1] The incorporation of a fluorine atom into an aromatic scaffold, as seen in this molecule, is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, it can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, making **5-Fluoro-2-methylphenol** a valuable building block.[2] This guide will dissect the core attributes of this

compound, providing the technical foundation necessary for its effective use in research and development.

## Physicochemical and Structural Properties

The compound exists at room temperature as a colorless to pale yellow solid or liquid, possessing a faint, characteristic phenolic odor.<sup>[1]</sup> Its identity is defined by the molecular formula  $C_7H_7FO$  and a molecular weight of 126.13 g/mol.<sup>[2][3]</sup>

## Structural Overview

The molecule consists of a cresol (methylphenol) core with a fluorine atom positioned meta to the hydroxyl group and para to the methyl group. This specific arrangement dictates its reactivity and electronic properties.

Caption: Molecular structure of **5-Fluoro-2-methylphenol**.

## Key Physicochemical Data

The following table summarizes the essential physical properties of **5-Fluoro-2-methylphenol**, compiled from various supplier and database sources.

Property	Value	Source(s)
CAS Number	452-85-7	[3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FO	[3][4][6]
Molecular Weight	126.13 g/mol	[2][3][6]
Appearance	Colorless to pale yellow liquid or solid	[1][7][8]
Boiling Point	66°C at 4 mmHg (4 Torr)	[2][6][8][9]
Density	~1.157 g/cm <sup>3</sup>	[2][6][8]
Refractive Index	~1.511 - 1.515	[8][9]
Flash Point	90°C	[9]
pKa (Predicted)	9.32 ± 0.10	[1][8][10]
Solubility	Soluble in water	[1]
Storage	Store at 2-8°C, sealed in dry, inert atmosphere	[1][6][8]

## Spectroscopic Profile for Structural Verification

While specific spectra are proprietary to their providers, the expected spectroscopic signatures are crucial for identity confirmation in a laboratory setting.



- <sup>1</sup>H NMR:** The proton NMR spectrum should feature distinct regions. The aromatic region will display complex multiplets for the three protons on the benzene ring, with splitting patterns influenced by both fluorine and the other substituents. A singlet corresponding to the three methyl protons (CH<sub>3</sub>) would appear upfield. The hydroxyl proton (OH) will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
- <sup>13</sup>C NMR:** The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (<sup>1</sup>J C-F), a hallmark of fluorinated aromatics. The chemical shifts will be influenced by the hydroxyl, methyl, and fluorine substituents.

- **FTIR Spectroscopy:** Infrared analysis is useful for identifying key functional groups. A broad absorption band is expected in the 3200-3600  $\text{cm}^{-1}$  region, characteristic of the O-H stretching of the phenolic group. C-H stretches for the aromatic and methyl groups will appear around 2850-3100  $\text{cm}^{-1}$ . Strong C-F stretching bands are typically observed in the 1000-1300  $\text{cm}^{-1}$  region. PubChem confirms the availability of ATR-IR spectra for this compound.[\[3\]](#)
- **Mass Spectrometry:** The molecular ion peak ( $\text{M}^+$ ) would be observed at an  $m/z$  ratio corresponding to the molecular weight (126.13). High-resolution mass spectrometry would confirm the elemental composition of  $\text{C}_7\text{H}_7\text{FO}$ .[\[3\]](#)

## Safety, Handling, and Storage

**5-Fluoro-2-methylphenol** is classified as a hazardous substance and requires careful handling.[\[11\]](#) It is considered moderately toxic upon inhalation, ingestion, or dermal contact.[\[1\]](#)

### GHS Hazard Identification

Pictogram(s)	Signal Word	Hazard Statement(s)
 alt text  alt text	Danger	H302: Harmful if swallowed. <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[12]</a> H312: Harmful in contact with skin. <a href="#">[3]</a> <a href="#">[12]</a> H314: Causes severe skin burns and eye damage. <a href="#">[3]</a> <a href="#">[9]</a> <a href="#">[12]</a> H335: May cause respiratory irritation. <a href="#">[9]</a>

Source: GHS classification data compiled from multiple sources.[\[3\]](#)[\[7\]](#)[\[9\]](#)[\[12\]](#)

## Recommended Handling Protocol

- **Engineering Controls:** Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[\[11\]](#)[\[12\]](#) Ensure that an eyewash station and safety shower are readily accessible.[\[11\]](#)
- **Personal Protective Equipment (PPE):**

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][11]
- Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).[1]  
[11] Remove and wash contaminated clothing before reuse.[11]
- Respiratory Protection: If engineering controls are insufficient, use a NIOSH- or CEN-certified respirator with an appropriate cartridge.[9]
- Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]  
Recommended storage temperature is between 2-8°C.[1][6][8] Keep away from incompatible materials such as strong oxidizing agents and sources of ignition.[11]
- Spill Response: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[11]

## Applications in Chemical Synthesis

The primary value of **5-Fluoro-2-methylphenol** lies in its role as a versatile intermediate in the synthesis of higher-value molecules.

- Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs), particularly in the development of enzyme inhibitors and central nervous system agents like selective serotonin reuptake inhibitors (SSRIs).[1][2] The fluorinated aromatic structure is strategically used to improve metabolic stability and binding affinity in drug candidates.[2]
- Agrochemicals: The compound serves as a precursor in the synthesis of modern herbicides and fungicides, where the fluoro-cresol moiety can enhance bioactivity.[2]
- Materials Science: It is also employed in the preparation of specialty polymers and liquid crystals where specific electronic and steric properties are required.[1][2]

Caption: Role as a strategic building block in R&D.

## Experimental Protocols

The following protocols are provided for illustrative purposes and must be adapted and risk-assessed for specific laboratory conditions.

## Protocol 1: Synthesis of 5-Fluoro-2-methylphenol via Diazotization

This protocol describes a common synthetic route starting from 5-fluoro-2-methylaniline. The core of this synthesis is the transformation of an amino group into a hydroxyl group via a diazonium salt intermediate.

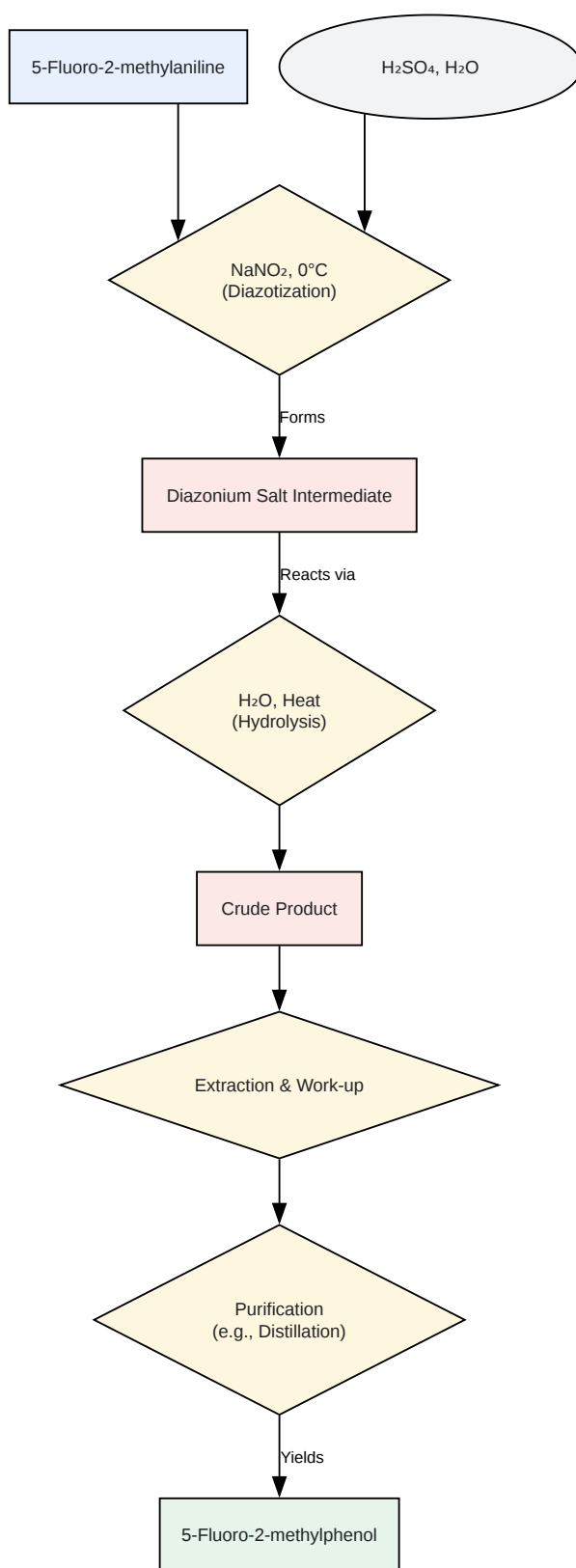
Source: Adapted from the synthesis route described by ChemicalBook.[8]

### Methodology:

- **Preparation of Acid Solution:** In a fume hood, slowly and carefully add 7 mL of concentrated sulfuric acid to 21 mL of deionized water in a flask cooled in an ice bath. Causality: This exothermic dilution must be done carefully by adding acid to water to control the temperature and prevent splashing.
- **Amine Dissolution:** To 5.0 g (40 mmol) of 5-fluoro-2-methylaniline, add the prepared hot sulfuric acid solution. Stir until a homogeneous solution or fine slurry is achieved.
- **Diazotization:** Cool the reaction mixture to 0°C in an ice-salt bath. Over a period of 10 minutes, add a solution of 3.38 g (48 mmol) of sodium nitrite in 10 mL of water dropwise. Causality: The temperature must be kept low (0-5°C) to prevent the unstable diazonium salt intermediate from decomposing prematurely. The dropwise addition maintains temperature control.
- **Stirring:** Continue stirring the mixture vigorously at 0°C for 45 minutes to ensure the complete formation of the diazonium salt.
- **Hydrolysis:** Dilute the reaction mixture with 20 mL of cold water. The diazonium salt is then hydrolyzed to the phenol. This step often involves heating the solution to drive the decomposition of the diazonium salt, releasing nitrogen gas and forming the desired phenol. Note: The source description is incomplete; typically, this step requires heating or the addition of a copper catalyst.
- **Work-up and Purification:** After the reaction is complete (monitored by TLC or GC), the mixture is cooled. The product is typically extracted into an organic solvent (e.g., diethyl

ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Final Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure **5-Fluoro-2-methylphenol**.



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- To cite this document: BenchChem. [5-Fluoro-2-methylphenol CAS number 452-85-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304799#5-fluoro-2-methylphenol-cas-number-452-85-7-properties]

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